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Compound of Interest

Compound Name: SJF-0628

Cat. No.: B15612786 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of SJF-0628, a potent and mutant-

selective BRAF protein degrader, for overcoming resistance to the BRAF inhibitor vemurafenib.

This document details the mechanism of action, summarizes key quantitative data, and

provides detailed protocols for essential experiments.

Introduction

Vemurafenib, a BRAF kinase inhibitor, has shown significant efficacy in treating melanomas

harboring the BRAFV600E mutation. However, the development of resistance, often through

mechanisms such as the expression of BRAF splice variants (e.g., p61-BRAFV600E), limits its

long-term effectiveness.[1][2] SJF-0628 is a Proteolysis Targeting Chimera (PROTAC)

designed to address this challenge. It consists of a vemurafenib-based ligand that binds to

BRAF, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]

This ternary complex formation leads to the ubiquitination and subsequent proteasomal

degradation of the target BRAF protein, offering a distinct advantage over simple inhibition.[2]

SJF-0628 has demonstrated the ability to degrade all three classes of BRAF mutants while

sparing wild-type (WT) BRAF, thereby potentially widening the therapeutic window.[3][4]
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SJF-0628 operates through a PROTAC-mediated protein degradation pathway. The

vemurafenib component of SJF-0628 binds to the target BRAF protein, including vemurafenib-

resistant mutants. The other end of the molecule engages the VHL E3 ubiquitin ligase. This

proximity induces the formation of a ternary complex (BRAF:SJF-0628:VHL), which facilitates

the transfer of ubiquitin from the E3 ligase to the BRAF protein. The polyubiquitinated BRAF is

then recognized and degraded by the 26S proteasome. This degradation mechanism removes

the entire protein, preventing both its enzymatic and scaffolding functions, which is particularly

effective against resistance mechanisms involving truncated BRAF isoforms that signal as

constitutive dimers.[2]
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Caption: Mechanism of SJF-0628-mediated BRAF degradation.
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Table 1: In Vitro Degradation and Anti-proliferative
Activity of SJF-0628 in Various Cancer Cell Lines
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Cell Line
BRAF
Status

Compound DC50 (nM) EC50 (nM) Reference

SK-MEL-28
Homozygous

BRAFV600E
SJF-0628 6.8 37 [2][3][4]

Vemurafenib - 215 ± 1.09 [2]

SJF-0661

(inactive

epimer)

- 243 ± 1.09 [2]

A375
Homozygous

BRAFV600E
SJF-0628

Similar to SK-

MEL-28
- [2]

SK-MEL-239

C4

BRAFWT/p61

-BRAFV600E

(Vemurafenib

Resistant)

SJF-0628 72 218 [2][5]

SK-MEL-246
BRAFG469A

(Class 2)
SJF-0628 15 45 ± 1.11 [2][5]

Vemurafenib - >1000 [2]

SJF-0661

(inactive

epimer)

- 278 ± 1.07 [2]

H1666

Heterozygous

BRAFG466V

(Class 3)

SJF-0628 29 - [2][5]

CAL-12-T
BRAFG466V

(Class 3)
SJF-0628 23 Minimal effect [2][5]

DU-4475

Triple-

Negative

Breast

Cancer

(BRAFV600E

)

SJF-0628 - 163 [5]
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Colo-205

Colorectal

Cancer

(BRAFV600E

)

SJF-0628 - 37.6 [5]

LS-411N
Colorectal

Cancer
SJF-0628 - 96.3 [5]

HT-29
Colorectal

Cancer
SJF-0628 - 53.6 [5]

DC50: Half-maximal degradation concentration. EC50: Half-maximal effective concentration

(for growth inhibition).

Table 2: In Vitro Kinase Inhibition
Target Compound IC50 (nM) Reference

BRAFWT SJF-0628 5.8 [3]

BRAFV600E SJF-0628 1.87 [3]

BRAFV600E Vemurafenib 27 [2]

BRAFV600E SJF-0661 64 [2]

IC50: Half-maximal inhibitory concentration.

Table 3: In Vivo Efficacy of SJF-0628
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Xenograft
Model

Treatment
Dosing
Schedule

Outcome Reference

A375

(BRAFV600E)

SJF-0628 (50

mg/kg or 150

mg/kg)

Once daily, 3

days

Marked BRAF

degradation

(DMAX > 90%)

[3][5]

SK-MEL-246

(BRAFG469A)

SJF-0628 (50

mg/kg)
Twice daily Tumor shrinkage [5]

SK-MEL-246

(BRAFG469A)

SJF-0628 (100

mg/kg)
Once daily Tumor shrinkage [5]

DMAX: Maximum degradation.
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Caption: General experimental workflow for evaluating SJF-0628.

Protocol 1: Western Blot for BRAF Degradation and
MAPK Pathway Inhibition
Objective: To determine the effect of SJF-0628 on the protein levels of BRAF and the

phosphorylation status of downstream effectors MEK and ERK.

Materials:

Cancer cell lines (e.g., SK-MEL-28, SK-MEL-239 C4)

Complete cell culture medium (e.g., DMEM with 10% FBS)

SJF-0628 (and controls like vemurafenib, SJF-0661) dissolved in DMSO

Phosphate-buffered saline (PBS)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-BRAF, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH (or

other loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at

the time of harvest. Allow cells to adhere overnight.
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Treatment: Treat cells with increasing concentrations of SJF-0628 (e.g., 0, 1, 10, 100, 1000

nM) for a specified time (e.g., 4, 24, or 48 hours).[5] A time-course experiment with a fixed

concentration (e.g., 100 nM) can also be performed.[2]

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to

each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing periodically.

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay according to the manufacturer's instructions.

SDS-PAGE and Western Blot:

Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Visualize bands using an ECL substrate and an imaging system.

Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of

interest to the loading control.

Protocol 2: Cell Viability Assay
Objective: To measure the effect of SJF-0628 on the proliferation and viability of cancer cells.
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Materials:

Cancer cell lines

Complete cell culture medium

SJF-0628 and control compounds in DMSO

96-well clear-bottom plates

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL

of medium. Allow cells to adhere overnight.

Treatment: Add serial dilutions of SJF-0628 (e.g., from 0.01 nM to 10 µM) to the wells.[5]

Ensure the final DMSO concentration is consistent across all wells and does not exceed

0.1%.

Incubation: Incubate the plate for the desired duration (e.g., 3 to 5 days).[2][5]

Viability Measurement:

Allow the plate to equilibrate to room temperature.

Add the cell viability reagent to each well according to the manufacturer's protocol.

Incubate as required (e.g., 10 minutes for CellTiter-Glo).

Read the luminescence or absorbance using a plate reader.

Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized

values against the log of the drug concentration and fit a dose-response curve to calculate

the EC50 value using software like GraphPad Prism.

Protocol 3: In Vivo Xenograft Study
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Objective: To evaluate the in vivo efficacy of SJF-0628 in a tumor xenograft model.

Materials:

Immunocompromised mice (e.g., female athymic nude mice)

Cancer cells (e.g., A375 or SK-MEL-246) in a suspension with Matrigel (optional)

SJF-0628

Vehicle solution (e.g., 5% DMSO, 5% EtOH, 20% Solutol HS15 in D5W)[2]

Calipers for tumor measurement

Syringes and needles for injection

Procedure:

Cell Implantation: Subcutaneously inject 5-10 million cells into the flank of each mouse.[2]

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice a week.

The volume can be calculated using the formula: (Length x Width2) / 2.

Randomization and Treatment: Once tumors reach an average volume of 100-350 mm³,

randomize the mice into treatment groups (e.g., vehicle, 50 mg/kg SJF-0628 BID, 100 mg/kg

SJF-0628 QD).[2][5]

Dosing: Administer SJF-0628 or vehicle via intraperitoneal (i.p.) injection according to the

predetermined schedule.[5] Monitor the body weight of the mice as a measure of toxicity.

Efficacy Endpoint (Tumor Growth): Continue treatment and tumor volume measurements for

the duration of the study (e.g., 10-21 days).

Pharmacodynamic Endpoint (BRAF Degradation): For pharmacodynamic studies, mice can

be treated for a shorter period (e.g., 3 days).[3] Sacrifice the mice 8 hours after the final

dose.[2]

Tumor Harvest and Analysis:
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Excise the tumors, weigh them, and flash-freeze a portion in liquid nitrogen for

biochemical analysis.

Homogenize the tumor tissue in lysis buffer.

Perform a Western blot as described in Protocol 1 to assess the levels of BRAF, p-MEK,

and p-ERK.

Ethical Considerations: All animal experiments must be conducted in compliance with

institutional guidelines and under an approved Institutional Animal Care and Use Committee

(IACUC) protocol.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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